2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid

Catalog No.
S13825764
CAS No.
M.F
C8H8N2O3
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic ...

Product Name

2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid

IUPAC Name

2-(but-3-ynylamino)-1,3-oxazole-4-carboxylic acid

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C8H8N2O3/c1-2-3-4-9-8-10-6(5-13-8)7(11)12/h1,5H,3-4H2,(H,9,10)(H,11,12)

InChI Key

PNRDSMWPBCFDMJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=NC(=CO1)C(=O)O

2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of an oxazole ring, which includes both nitrogen and oxygen atoms. Its molecular formula is C8H8N2O3C_8H_8N_2O_3, and it has a molecular weight of approximately 180.16 g/mol. The structure features a but-3-yne moiety attached to an amino group, which enhances its potential reactivity and biological activity. This compound is notable for its unique combination of functional groups, which may contribute to diverse applications in medicinal chemistry and material science.

The chemical reactivity of 2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid can be attributed to its functional groups. The oxazole ring can undergo various electrophilic substitutions, while the carboxylic acid group can participate in esterification or amidation reactions. Additionally, the presence of the but-3-yne moiety allows for potential alkyne-related reactions such as cycloadditions or coupling reactions with transition metals.

Synthesis of 2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Using appropriate precursors that contain both the amino and carboxylic functional groups can lead to the formation of the oxazole ring through cyclization.
  • Alkyne Functionalization: The but-3-yne moiety can be introduced via Sonogashira coupling or similar cross-coupling reactions with halogenated compounds.
  • Carboxylation: The introduction of the carboxylic acid group may involve carbon dioxide insertion into a suitable precursor or direct oxidation of alcohols.

The unique structure of 2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid suggests various applications:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting inflammatory diseases or infections.
  • Material Science: Potential use in creating polymers or materials with specific electronic or optical properties due to its heterocyclic nature.
  • Biochemical Research: As a reagent in studies involving enzyme inhibition or protein interactions.

Interaction studies involving 2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid could focus on:

  • Enzyme Inhibition: Evaluating its ability to inhibit specific enzymes involved in metabolic pathways.
  • Protein Binding: Investigating how this compound interacts with proteins at a molecular level, potentially using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Assays: Assessing its effects on cell viability and proliferation in various cell lines.

Several compounds share structural similarities with 2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid:

Compound NameStructure TypeNotable Properties
2-Amino-1,3-Oxazole-4-Carboxylic AcidOxazole derivativeAntimicrobial activity
5-MethylisoxazoleIsoxazole derivativeAnti-inflammatory properties
4-AminoquinolineHeterocyclic amineAntimalarial activity

Uniqueness

The uniqueness of 2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid lies in its combination of an alkyne functionality with the oxazole ring system. This structural feature may allow for distinct reactivity patterns compared to other oxazole derivatives, potentially leading to novel therapeutic applications not explored with simpler analogs.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

180.05349212 g/mol

Monoisotopic Mass

180.05349212 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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